Comparative Potency: AChE-IN-24 vs. Dual Cholinesterase Inhibitor AChE/BChE-IN-24
AChE-IN-24 demonstrates a significantly higher potency for human acetylcholinesterase compared to the structurally related analog AChE/BChE-IN-24 (Compound 5k). In standardized biochemical assays, AChE-IN-24 inhibits hAChE with an IC50 of 0.053 μM , whereas AChE/BChE-IN-24 exhibits a much weaker inhibition profile with an IC50 of 16.38 μM for the same target . This represents a >300-fold difference in inhibitory concentration required to achieve half-maximal enzyme blockade. This stark contrast underscores that even minor structural variations between analogs can lead to orders of magnitude differences in target engagement, directly impacting assay sensitivity and dose-response relationships in cellular or biochemical studies.
| Evidence Dimension | In vitro inhibitory potency against human acetylcholinesterase (hAChE) |
|---|---|
| Target Compound Data | IC50 = 0.053 μM |
| Comparator Or Baseline | AChE/BChE-IN-24 (Compound 5k): IC50 = 16.38 μM |
| Quantified Difference | ~309-fold greater potency |
| Conditions | Standardized in vitro enzymatic assay for AChE inhibition |
Why This Matters
For scientific procurement, this 300-fold potency differential dictates the viable working concentration range in assays; using a less potent analog could mask relevant biology due to insufficient target engagement.
